molecular formula C20H30Cl4N4 B6336337 (2S,2'S)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride CAS No. 1285550-13-1

(2S,2'S)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride

Cat. No.: B6336337
CAS No.: 1285550-13-1
M. Wt: 468.3 g/mol
InChI Key: WTQUEUGYNCZETF-NRMJSFJRSA-N
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Description

(2S,2’S)-[N,N’-Bis(2-pyridylmethyl)]-2,2’-bipyrrolidine tetrahydrochloride is a chiral ligand used in various catalytic processes. This compound is known for its ability to form stable complexes with transition metals, making it valuable in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S)-[N,N’-Bis(2-pyridylmethyl)]-2,2’-bipyrrolidine tetrahydrochloride typically involves the following steps:

    Formation of the Bipyrrolidine Core: The bipyrrolidine core is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Pyridylmethyl Groups: The pyridylmethyl groups are introduced via a nucleophilic substitution reaction, where the bipyrrolidine core reacts with 2-pyridylmethyl halides under basic conditions.

    Formation of the Tetrahydrochloride Salt: The final step involves the conversion of the free base to its tetrahydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2S,2’S)-[N,N’-Bis(2-pyridylmethyl)]-2,2’-bipyrrolidine tetrahydrochloride undergoes various chemical reactions, including:

    Complexation with Transition Metals: Forms stable complexes with metals like iron, copper, and nickel.

    Oxidation and Reduction: Participates in redox reactions, especially when complexed with transition metals.

    Substitution Reactions: The pyridylmethyl groups can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, dichloromethane, and other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, complexation with iron can lead to the formation of iron(II) or iron(III) complexes, which are useful in various catalytic processes.

Scientific Research Applications

Chemistry

    Asymmetric Catalysis: Used as a chiral ligand in asymmetric hydrogenation, hydroformylation, and other catalytic processes.

    Coordination Chemistry: Forms stable complexes with various metals, useful in studying coordination chemistry and catalysis.

Biology and Medicine

    Drug Development:

    Biochemical Studies: Used in studies involving metal-protein interactions and enzyme catalysis.

Industry

    Chemical Manufacturing: Employed in the production of fine chemicals and pharmaceuticals.

    Environmental Applications: Used in catalytic processes for environmental remediation, such as the degradation of pollutants.

Mechanism of Action

The mechanism of action of (2S,2’S)-[N,N’-Bis(2-pyridylmethyl)]-2,2’-bipyrrolidine tetrahydrochloride involves its ability to form stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and C-H activation. The pyridylmethyl groups enhance the stability and reactivity of the metal center, making the compound an effective ligand in catalysis.

Comparison with Similar Compounds

Similar Compounds

    (2R,2’R)-[N,N’-Bis(2-pyridylmethyl)]-2,2’-bipyrrolidine tetrahydrochloride: The enantiomer of the compound, used in similar catalytic applications but with different stereochemical outcomes.

    N,N’-Bis(2-pyridylmethyl)-1,2-diaminocyclohexane: Another chiral ligand with a different core structure, used in asymmetric catalysis.

    N,N’-Bis(2-pyridylmethyl)-1,2-diphenylethylenediamine: A similar ligand with phenyl groups, offering different electronic and steric properties.

Uniqueness

(2S,2’S)-[N,N’-Bis(2-pyridylmethyl)]-2,2’-bipyrrolidine tetrahydrochloride is unique due to its bipyrrolidine core, which provides a rigid and well-defined chiral environment. This rigidity enhances the selectivity and efficiency of catalytic processes, making it a valuable ligand in asymmetric synthesis.

Properties

IUPAC Name

2-[[(2S)-2-[(2S)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;tetrahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4.4ClH/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;;;;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;4*1H/t19-,20-;;;;/m0..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQUEUGYNCZETF-NRMJSFJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=N2)[C@@H]3CCCN3CC4=CC=CC=N4.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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